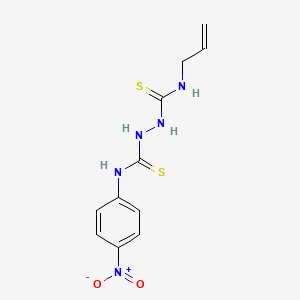
((4-Nitrophenyl)amino)(2-((prop-2-enylamino)thioxomethyl)hydrazino)methane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound ((4-Nitrophenyl)amino)(2-((prop-2-enylamino)thioxomethyl)hydrazino)methane-1-thione is a research chemical . It has the molecular formula C11H13N5O2S2 and a molecular weight of 311.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C=CCNC(=S)NNC(=S)NC1=CC=C(C=C1)N+[O-] . This notation provides a way to represent the structure using ASCII strings. For a more detailed structural analysis, one would typically use software tools to visualize the molecule in 3D. Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of this compound are not specified in the available resources . These properties are typically determined through experimental measurements.Scientific Research Applications
Structural Adaptability and Applications in Materials Science
- Host Material for Inclusion Compounds : Tetrakis(4-nitrophenyl)methane, a closely related compound, has been studied for its structural adaptability and ability to form inclusion compounds with a range of solvents. This adaptability is seen in its ability to form a 2-fold interpenetrated diamondoid network structure through weak C-H...O and π...π interactions, indicating potential applications in materials science and engineering (Thaimattam et al., 2001).
Chemical Synthesis and Catalysis
- Catalytic Asymmetric Reactions : The reactivity of enolate equivalents formed from phenyl isocyanate, which can be related to the reactive functionalities in the title compound, in catalytic asymmetric Reformatsky-type reactions demonstrates the compound's potential in synthetic organic chemistry. This highlights its use in the synthesis of optically active compounds and pharmaceuticals (Haraguchi & Matsubara, 2014).
Pharmaceutical Research
- Antitumor Agent Analysis : SHetA2, a sulfur-containing heteroarotinoid closely related to the title compound, has been analyzed for its pharmacokinetics in mice, indicating the compound's relevance in cancer research and its potential as an antitumor agent (Zhang et al., 2006).
Environmental Chemistry
- Nitro Compound Reduction : Research on the reduction of nitro compounds to amines using graphene-based catalysts, which could potentially involve reactions with compounds similar to the title compound, underscores its importance in environmental chemistry and pollution control (Nasrollahzadeh et al., 2020).
Analytical Chemistry
- Chemosensors : The development of colorimetric anion sensors using 4-nitrophenyl as a signaling unit and urea/thiourea moieties for the detection of biologically important ions exemplifies the application of similar compounds in analytical chemistry, especially for the detection of fluoride and carboxylate anions (Kim et al., 2006).
properties
IUPAC Name |
1-(4-nitrophenyl)-3-(prop-2-enylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-2-7-12-10(19)14-15-11(20)13-8-3-5-9(6-4-8)16(17)18/h2-6H,1,7H2,(H2,12,14,19)(H2,13,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCGKHPRKAFFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Nitrophenyl)amino)(2-((prop-2-enylamino)thioxomethyl)hydrazino)methane-1-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-1-methyl-1H-pyrazol-5-YL)carbonyl]piperazine](/img/structure/B2916444.png)


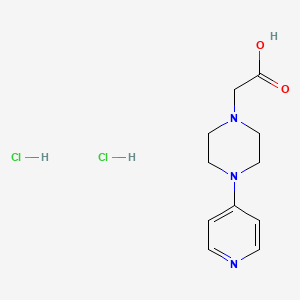

![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)

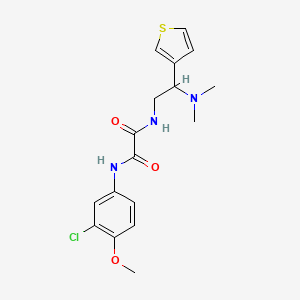
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2916457.png)
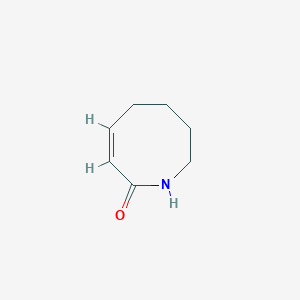
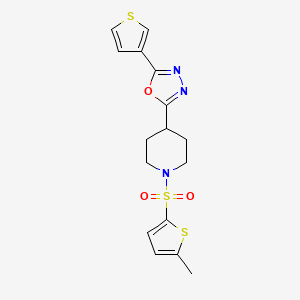

![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)